molecular formula C8H6ClIO3 B8123198 Methyl 5-chloro-2-hydroxy-4-iodobenzoate

Methyl 5-chloro-2-hydroxy-4-iodobenzoate

Cat. No.: B8123198
M. Wt: 312.49 g/mol
InChI Key: VHWFQSBTVOKAGA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H6ClIO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and hydroxyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-hydroxy-4-iodobenzoate can be synthesized through a multi-step process. One common method involves the chlorination of methyl 2-hydroxy-4-iodobenzoate using N-chlorosuccinimide in acetic acid at elevated temperatures. The reaction mixture is heated to 100°C for one hour, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as flash column chromatography, is common in industrial settings to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the hydroxyl group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Methyl 5-chloro-2-hydroxy-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the hydroxyl group allows it to participate in various biochemical pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-hydroxy-5-iodobenzoate
  • Methyl 5-hydroxy-2-iodobenzoate
  • Methyl 2-hydroxy-4-iodobenzoate

Uniqueness

Methyl 5-chloro-2-hydroxy-4-iodobenzoate is unique due to the specific arrangement of chlorine, iodine, and hydroxyl groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 5-chloro-2-hydroxy-4-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWFQSBTVOKAGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1O)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 2-hydroxy-4-iodobenzoate (50 g, 0.18 mol) [Aldrich, 652636] in acetic acid (360 mL) was treated with N-chlorosuccinimide (29 g, 0.22 mol) and heated at 100° C. for 1 hour. The reaction mixture was cooled until the internal temperature was 19° C. and then the solid that precipitated was filtered, washed with cold acetic acid, and air dried. The solid was diluted with toluene and concentrated (2×200 mL) to remove residual acetic acid to give 34.8 g of the desired product. The filtrate was concentrated, and the residue was purified by flash column chromatography using ethyl acetate in hexanes (0%-20%) to give an additional 8.6 g of desired product (total yield=43 g, 77%). LCMS for C8H7ClIO3 (M+H)+: m/z=312.9; Found: 313.0.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

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